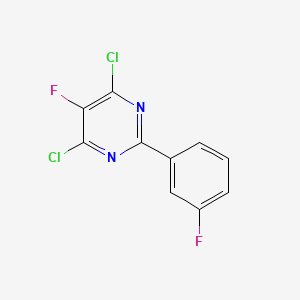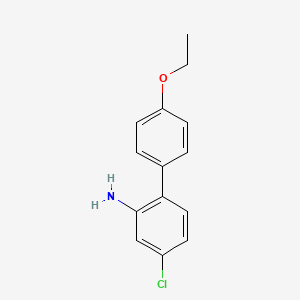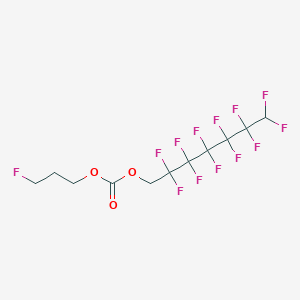
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate typically involves the reaction of perfluoroheptyl alcohol with 3-fluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amine derivative, while oxidation may produce a carbonyl compound .
Wissenschaftliche Forschungsanwendungen
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, stability, and solubility. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H,1H,7H-Perfluoroheptyl 3-chloropropyl carbonate
- 1H,1H,7H-Perfluoroheptyl 3-bromopropyl carbonate
- 1H,1H,7H-Perfluoroheptyl 3-iodopropyl carbonate
Uniqueness
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate is unique due to its specific combination of fluorinated groups and carbonate functionality. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C11H9F13O3 |
|---|---|
Molekulargewicht |
436.17 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C11H9F13O3/c12-2-1-3-26-6(25)27-4-7(15,16)9(19,20)11(23,24)10(21,22)8(17,18)5(13)14/h5H,1-4H2 |
InChI-Schlüssel |
OWXZUHPMNUOBAP-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


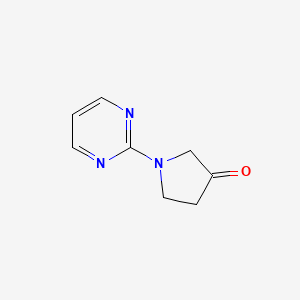
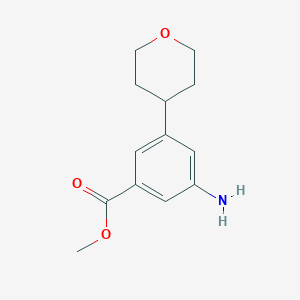
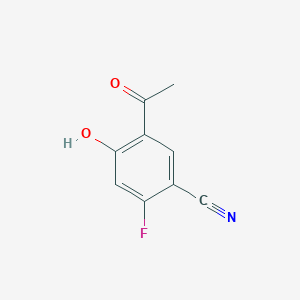

![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

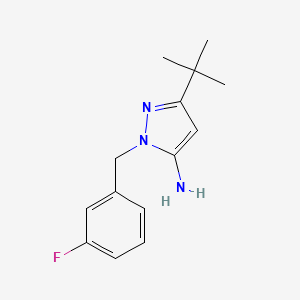
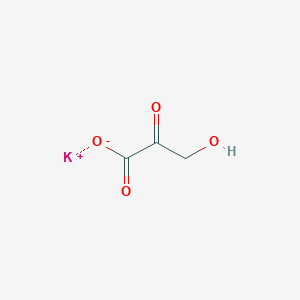

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
